Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1427461-00-4
VCID: VC2730973
InChI: InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N
Molecular Formula: C11H10INO2S
Molecular Weight: 347.17 g/mol

Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate

CAS No.: 1427461-00-4

Cat. No.: VC2730973

Molecular Formula: C11H10INO2S

Molecular Weight: 347.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate - 1427461-00-4

Specification

CAS No. 1427461-00-4
Molecular Formula C11H10INO2S
Molecular Weight 347.17 g/mol
IUPAC Name ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
Standard InChI Key HWNACMRSZUBLCF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N

Introduction

Chemical Structure and Properties

Core Structure

The compound features a fused benzene and thiophene ring system with the following substituents:

  • Amino group (-NH₂) at the 3-position, enhancing hydrogen-bonding capacity and nucleophilicity.

  • Iodine atom (-I) at the 5-position, introducing steric bulk and electronic effects.

  • Ethyl carboxylate (-COOCH₂CH₃) at the 2-position, influencing solubility and reactivity.

PropertyValueSource
CAS No.1427461-00-4
Molecular FormulaC₁₁H₁₀INO₂S
Molecular Weight347.17 g/mol
SMILES NotationCCOC(=O)C1=C(C2=C(S1)C=CC(=C2)I)N

Synthesis and Industrial Production

The synthesis involves multi-step organic reactions, with industrial processes optimized for scalability:

Key Steps

  • Core Formation: Construction of the benzothiophene ring via cyclization or coupling reactions.

  • Functionalization: Introduction of the amino and iodine groups through directed electrophilic substitution or cross-coupling methods.

  • Carboxylation: Esterification at position 2 using ethyl chloroformate or similar reagents.

MethodAdvantagesChallenges
Continuous Flow ReactorsHigh yield, precise temperature controlEquipment complexity
Chromatographic PurificationEnhanced purityCost-intensive

Biological Activities and Mechanisms

Research highlights potential therapeutic applications, though detailed in vitro/in vivo data remain limited:

Antimicrobial Activity

  • Hypothesized Action: Inhibition of bacterial cell wall synthesis or protein synthesis.

Proposed ApplicationRationale
OncologyStructural similarity to kinase inhibitors
Infectious DiseasesElectron-withdrawing iodine may enhance membrane permeability

Applications in Materials Science

The compound’s electronic properties make it suitable for advanced material development:

ApplicationRole
Organic SemiconductorsHole/electron transport material
OLEDsCharge-transport layer component
HazardPrecaution
Toxicity (H302+H312+H332)Use PPE; avoid ingestion/skin contact
Irritation (H315; H319)Eye/face protection

Comparison with Structural Analogues

The 5-iodo isomer differs from other benzothiophene derivatives in reactivity and bioactivity:

CompoundSubstituentsKey Differences
Ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate4-IodoAltered electronic distribution; distinct regioselectivity in reactions
Ethyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate5-BromoBromine’s lower atomic size vs. iodine’s polarizability

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidation of precise molecular targets and binding modes.

  • Scale-Up Optimization: Development of cost-effective synthetic routes.

  • Toxicity Profiling: Comprehensive in vivo safety assessments.

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